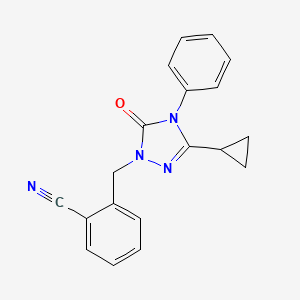
2-((3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile is a useful research compound. Its molecular formula is C19H16N4O and its molecular weight is 316.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Triazoles
are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biological Activity
The compound 2-((3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile is a triazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H17N5O with a molecular weight of 316.4 g/mol. The structure features a triazole ring fused with cyclopropyl and phenyl groups, contributing to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H17N5O |
| Molecular Weight | 316.4 g/mol |
| CAS Number | 1396766-77-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The triazole moiety is known for its role in inhibiting enzymes and modulating receptor activity. Research indicates that the compound may inhibit key enzymes involved in cell proliferation and survival pathways, which is crucial for its anticancer properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. A study demonstrated that derivatives with similar structures exhibited IC50 values lower than standard chemotherapeutics like doxorubicin in Jurkat and A431 cell lines .
Antimicrobial Properties
Triazole derivatives are also noted for their antimicrobial activity. The compound has been evaluated against a range of Gram-positive and Gram-negative bacteria, showing promising results. The structure's ability to disrupt bacterial cell wall synthesis or function may contribute to its efficacy .
Antioxidant Activity
Antioxidant properties have been observed in related triazole compounds, suggesting that the compound may also exhibit similar capabilities. This activity can be quantified using assays such as DPPH and ABTS, which measure the ability to scavenge free radicals .
Case Studies
Several research articles have documented the biological activities of triazole derivatives:
- Anticancer Study : A study involving a series of triazole derivatives demonstrated significant anticancer activity against multiple cancer cell lines. The presence of specific substituents on the phenyl ring was found to enhance activity .
- Antimicrobial Evaluation : Another research project assessed the antimicrobial efficacy of various triazole compounds against pathogens like Staphylococcus aureus and E. coli, showing that modifications in the triazole structure could lead to increased potency .
- Oxidative Stress Research : Investigations into the antioxidant properties revealed that certain triazoles could effectively reduce oxidative stress markers in vitro, indicating potential therapeutic applications in diseases associated with oxidative damage .
Properties
IUPAC Name |
2-[(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c20-12-15-6-4-5-7-16(15)13-22-19(24)23(17-8-2-1-3-9-17)18(21-22)14-10-11-14/h1-9,14H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITSXCACVLMZKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC4=CC=CC=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














